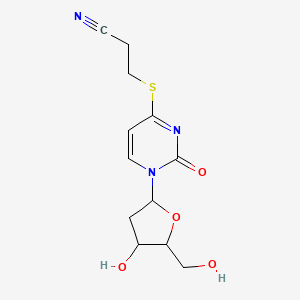

S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

CAS No.:

Cat. No.: VC16228359

Molecular Formula: C12H15N3O4S

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O4S |

|---|---|

| Molecular Weight | 297.33 g/mol |

| IUPAC Name | 3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |

| Standard InChI | InChI=1S/C12H15N3O4S/c13-3-1-5-20-10-2-4-15(12(18)14-10)11-6-8(17)9(7-16)19-11/h2,4,8-9,11,16-17H,1,5-7H2 |

| Standard InChI Key | CZQBHPVPERJLGR-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)SCCC#N)CO)O |

Introduction

Chemical Structure and Functional Modifications

The molecular architecture of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine distinguishes it from canonical nucleosides through strategic substitutions. The 4-thiol group replaces the oxygen atom at the 4-position of uracil, introducing a sulfur atom that enhances nucleophilic reactivity. Concurrently, the 2'-cyanoethyl group on the sugar moiety improves solubility in organic solvents and stabilizes phosphoramidite intermediates during oligonucleotide synthesis .

Nuclear magnetic resonance (NMR) spectroscopy of related compounds provides indirect evidence for the structural features of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine. For instance, NMR spectra of 3′-S-Trityl-3′-thiothymidine-5′-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite reveal distinct chemical shifts for the cyanoethyl group (δ = 20.7–20.8 ppm) and the thiol-protected trityl moiety (δ = 68.1–68.2 ppm) . These data suggest that the cyanoethyl group in S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine likely contributes to similar deshielding effects, facilitating spectroscopic identification.

Table 1: Comparative NMR Chemical Shifts of Key Functional Groups in Related Thionucleosides

*Inferred from structural analogs .

Synthesis and Purification Strategies

The synthesis of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine involves multi-step organic transformations, leveraging protective group chemistry to ensure regioselective modifications. A representative pathway, extrapolated from methodologies for analogous thionucleosides, includes:

-

Thiolation at the 4-Position: Treatment of 2'-deoxyuridine with phosphorus sulfides (e.g., ) under anhydrous conditions replaces the 4-oxo group with a thiol .

-

Cyanoethylation at the 2'-Position: Reaction of the intermediate with acrylonitrile in the presence of a base (e.g., triethylamine) introduces the cyanoethyl group via Michael addition .

-

Protection and Deprotection: Transient protection of the 5'-hydroxyl with dimethoxytrityl (DMT) groups and subsequent deprotection under acidic conditions yield the final product .

Critical challenges include avoiding over-cyanoethylation and ensuring sulfur stability during purification. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns, eluted with acetonitrile-water gradients, is typically employed for isolation .

Applications in Nucleic Acid Chemistry

The dual functionality of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine makes it invaluable for:

Oligonucleotide Synthesis

The cyanoethyl group serves as a transient protecting group for phosphoramidite intermediates, enabling solid-phase oligonucleotide synthesis. During chain elongation, the cyanoethyl moiety is removed selectively under basic conditions (e.g., ammonium hydroxide), ensuring high coupling efficiency .

Crosslinking Studies

The 4-thiol group participates in disulfide bond formation with cysteine residues in proteins or other thiolated nucleic acids. This property facilitates studies of nucleic acid-protein interactions and the construction of stabilized nanostructures .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Thionucleoside Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume